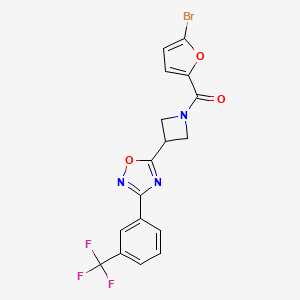

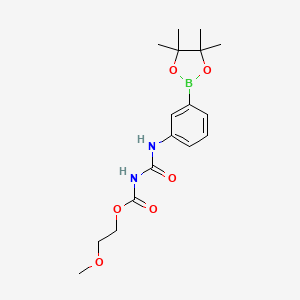

![molecular formula C15H13N3O2S B2442129 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide CAS No. 1396638-03-1](/img/structure/B2442129.png)

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a related compound, “6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine”, has been reported. Its InChI code is1S/C6H8N2OS/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2,(H2,7,8) . Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine”, have been reported. It has a molecular weight of 156.21, and it is a solid at room temperature . Its boiling point is 353.6±32.0 °C at 760 mmHg, and it has a density of 1.4±0.1 g/cm3 .Scientific Research Applications

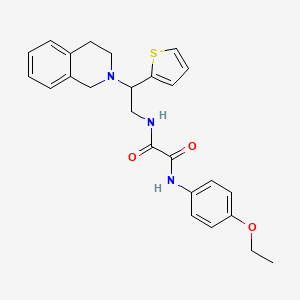

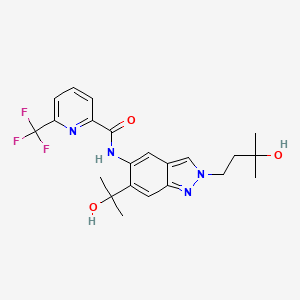

- Thiazoles and thiazines are structural subunits found in many valuable compounds used in medicinal chemistry. Researchers are interested in developing new antitumor agents based on these rings. The combination of the pyrazole ring with the thiazole or thiazine ring provides pharmacological activity. Some existing anticancer drugs already contain the thiazole group, and exploring novel derivatives could lead to potent molecules with improved specificity and lower toxicity .

- While specific studies on this compound are limited, related derivatives have shown substantial antiviral activity. Investigating the antiviral potential of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide could be valuable .

- Researchers have explored methods for synthesizing pyrazolo[3,4-d]-thiazoles, pyrazolo[4,3-d]thiazoles, pyrazolo[4,3-b][1,4]thiazines, and pyrazolo[3,4-b][1,4]-thiazines. These bicyclic systems can be obtained via annulation of the pyrazole ring to the thiazole or thiazine ring, or vice versa. Developing efficient synthetic routes for this compound and related derivatives is an active area of research .

- Researchers have explored modifications to the compound’s structure to improve its physicochemical properties. For example, incorporating aliphatic amine substitutions on C-5 of the D-ring could enhance its properties. SAR studies help optimize the compound for specific applications .

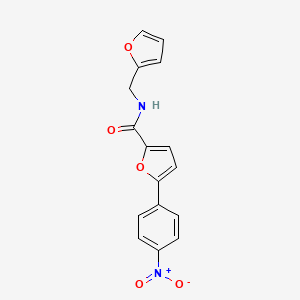

- Pyrazole derivatives, including those with fused thiazole rings, exhibit a broad spectrum of biological activities. Investigating the biological effects of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide could reveal novel functions and potential therapeutic targets .

- Beyond medicinal applications, compounds with similar structural motifs find use in materials science and organic synthesis. Exploring the reactivity and versatility of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide could lead to innovative materials or synthetic methodologies .

Medicinal Chemistry and Drug Development

Antiviral Activity

Synthetic Methodologies

Structure-Activity Relationship (SAR) Studies

Biological Activities

Materials Science and Organic Synthesis

Safety and Hazards

properties

IUPAC Name |

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-14(12-7-9-3-1-2-4-10(9)16-12)18-15-17-11-5-6-20-8-13(11)21-15/h1-4,7,16H,5-6,8H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCNEJZWJDTIDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=C(S2)NC(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-5-cyano-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazol-5-yl]pyridine-2-carboxamide](/img/structure/B2442052.png)

![Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2442053.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B2442054.png)

![N-[1-(2,2,2-Trifluoroethylsulfamoyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2442060.png)

![3-(4-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2442062.png)

![2-Amino-3-{[(2-hydroxy-4,6-diiodophenyl)methylidene]amino}but-2-enedinitrile](/img/structure/B2442064.png)